4-Isopropylpiperidin-4-ol

physicochemical profiling ADME prediction lead optimization

4-Isopropylpiperidin-4-ol (CAS 553631-46-2) is a 4,4-disubstituted piperidine bearing a tertiary hydroxyl group and an isopropyl substituent at the ring 4-position. The compound serves as a versatile intermediate for constructing melanin-concentrating hormone receptor 1 (MCH-1R) antagonists and is supplied at ≥95–98% purity by multiple vendors.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 553631-46-2
Cat. No. B1398776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylpiperidin-4-ol
CAS553631-46-2
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)C1(CCNCC1)O
InChIInChI=1S/C8H17NO/c1-7(2)8(10)3-5-9-6-4-8/h7,9-10H,3-6H2,1-2H3
InChIKeyAREAPMVZFHKETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylpiperidin-4-ol (CAS 553631-46-2) – Core Scaffold Identity and Procurement-Relevant Characteristics


4-Isopropylpiperidin-4-ol (CAS 553631-46-2) is a 4,4-disubstituted piperidine bearing a tertiary hydroxyl group and an isopropyl substituent at the ring 4-position. The compound serves as a versatile intermediate for constructing melanin-concentrating hormone receptor 1 (MCH-1R) antagonists and is supplied at ≥95–98% purity by multiple vendors . Its computed XLogP3-AA of 0.8 places it in a lipophilicity window that is higher than the 4-methyl analog and lower than the 4-tert-butyl analog, creating a differentiated physicochemical profile for medicinal chemistry campaigns .

Why 4-Methyl-, 4-Ethyl-, or 4-tert-Butyl-Piperidin-4-ol Cannot Replace 4-Isopropylpiperidin-4-ol in MCH-1R Antagonist and CNS-Penetrant Scaffolds


The 4-alkyl substituent governs lipophilicity, steric bulk, and metabolic stability of the piperidine ring, which in turn modulates receptor binding, blood–brain barrier penetration, and off-target liability. Simply swapping the isopropyl group for a methyl, ethyl, or tert-butyl moiety alters the computed logP by 0.4 to 1.2 log units , and in receptor-binding assays on closely related N-benzhydryl derivatives the shift from isopropyl to tert-butyl changes nociceptin receptor Ki by 7-fold (433 nM vs 62 nM) . These quantitative differences preclude casual replacement without re-optimizing the entire lead series.

Quantitative Differentiation of 4-Isopropylpiperidin-4-ol from Its 4-Alkyl Congeners


Lipophilicity Progression Across 4-Alkyl-Piperidin-4-ol Series: Computed XLogP3-AA Comparison

Computed XLogP3-AA values from PubChem demonstrate a clear alkyl-chain-size-dependent lipophilicity gradient. 4-Isopropylpiperidin-4-ol (XLogP3-AA = 0.8) occupies an intermediate position between the more polar 4-ethyl (0.4) and 4-methyl (−0.1) analogs and the more lipophilic 4-tert-butyl (1.4) congener . This intermediate logP is often preferred for balancing aqueous solubility and passive membrane permeability in CNS drug design.

physicochemical profiling ADME prediction lead optimization

Superior MCH-1R Antagonism Claimed for Alkyne Compounds Built on the 4-Isopropylpiperidin-4-ol Scaffold

Patent US7592358B2 explicitly states that alkyne compounds containing the 4-isopropylpiperidin-4-ol subunit – including 1-(2-{4-[5-(4-chlorophenyl)pyridin-2-ylethynyl]-2-methylphenoxy}ethyl)-4-isopropylpiperidin-4-ol (compound 1.14) – “are especially effective, compared with known, structurally similar compounds, as antagonists of the MCH receptor, particularly the MCH-1 receptor” . The patent lists 48 specific alkyne compounds; those bearing the 4-isopropylpiperidin-4-ol motif are presented as preferred embodiments.

MCH-1R antagonist metabolic disorder obesity diabetes

Nociceptin Receptor Ki Shift Between 4-Isopropyl and 4-tert-Butyl N-Benzhydryl-Piperidin-4-ol Derivatives

In a ligand set compiled by the Therapeutic Target Database, 1-benzhydryl-4-isopropylpiperidin-4-ol exhibits a Ki of 433 nM for the nociceptin receptor, whereas the analogous 4-tert-butyl derivative shows a Ki of 62 nM . The 7-fold difference demonstrates that the steric and lipophilic character of the 4-isopropyl group reduces binding affinity at this GPCR relative to the bulkier tert-butyl group, information that is directly relevant when selectivity against nociceptin/opioid receptors is desired.

nociceptin receptor OPRL1 opioid receptor SAR

Synthetic Tractability: Debenzylation Yield from the N-Benzyl Precursor

A preparative-scale synthesis reported in patent US7592358B2 describes the removal of the N-benzyl protecting group from 1-benzyl-4-isopropylpiperidin-4-ol to afford 4-isopropylpiperidin-4-ol with an isolated yield of 19% . While this yield appears modest, it establishes a documented synthetic route, and the accompanying analytical data (observed M+H⁺ = 144, Rf = 0.07 in EtOAc/MeOH/NH₃ 5:5:0.5) provide quality benchmarks for inbound material verification.

synthetic methodology intermediate procurement process chemistry

Procurement-Driven Application Scenarios for 4-Isopropylpiperidin-4-ol


MCH-1R Antagonist Lead Optimization Campaigns Targeting Metabolic Disorders

Medicinal chemistry teams developing MCH-1R antagonists for obesity or type‑2 diabetes can prioritize 4-isopropylpiperidin-4-ol as the core piperidine intermediate, based on the patent‑claimed superiority of elaborated alkyne compounds containing this motif over earlier structural classes . The intermediate lipophilicity (XLogP3-AA 0.8) is well-suited for balancing CNS permeability and metabolic stability .

Scaffold-Hopping and SAR Studies Around 4-Alkyl-Piperidin-4-ols

In systematic structure–activity relationship explorations, the 0.4–0.9 logP increments among the 4-methyl, 4-ethyl, 4-isopropyl, and 4-tert-butyl analogs make 4-isopropylpiperidin-4-ol a critical data point for correlating lipophilicity with potency, selectivity, and off-target profiles, including nociceptin receptor binding where isopropyl-to-tert-butyl substitution alters Ki by 7-fold .

Synthetic Route Scouting and Process Development for Piperidine Intermediates

Process chemists evaluating scalable routes to 4-alkyl-4-hydroxypiperidine building blocks can benchmark their own hydrogenolysis yields against the 19% yield published for N-debenzylation of 1-benzyl-4-isopropylpiperidin-4-ol and use the reported TLC and mass spectrometry data for in-process control.

Computational Chemistry and Property Forecasting Model Training

The gradual lipophilicity shift from 4-methyl (−0.1) through 4-ethyl (0.4) to 4-isopropyl (0.8) and 4-tert-butyl (1.4) provides a homogeneous series for calibrating or validating in silico logP, solubility, and CNS-MPO models, aiding predictive compound design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.